molecular formula C16H18ClNO2 B3014268 2-{[(4-Chloro-2-methylphenyl)amino]methyl}-6-ethoxyphenol CAS No. 1039982-40-5

2-{[(4-Chloro-2-methylphenyl)amino]methyl}-6-ethoxyphenol

Cat. No.: B3014268
CAS No.: 1039982-40-5
M. Wt: 291.78
InChI Key: HBLAWOPXBOABOA-UHFFFAOYSA-N
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Description

2-{[(4-Chloro-2-methylphenyl)amino]methyl}-6-ethoxyphenol (molecular formula: C₁₆H₁₈ClNO₂, molecular weight: 291.77 g/mol) is a phenolic Schiff base derivative characterized by:

  • A 6-ethoxyphenol core.
  • A 2-aminomethyl group linked to a 4-chloro-2-methylphenyl substituent.

This compound belongs to a class of Schiff bases known for their biological relevance, particularly as ligands for transition metal complexes with antimicrobial, antifungal, and catalytic properties .

Properties

IUPAC Name

2-[(4-chloro-2-methylanilino)methyl]-6-ethoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO2/c1-3-20-15-6-4-5-12(16(15)19)10-18-14-8-7-13(17)9-11(14)2/h4-9,18-19H,3,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBLAWOPXBOABOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)CNC2=C(C=C(C=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{[(4-Chloro-2-methylphenyl)amino]methyl}-6-ethoxyphenol can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-2-methylphenylamine with formaldehyde and 6-ethoxyphenol under acidic conditions . The reaction typically proceeds as follows:

    Step 1: 4-chloro-2-methylphenylamine is reacted with formaldehyde to form an intermediate.

    Step 2: The intermediate is then reacted with 6-ethoxyphenol in the presence of an acid catalyst to yield the final product.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

2-{[(4-Chloro-2-methylphenyl)amino]methyl}-6-ethoxyphenol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the reactions .

Scientific Research Applications

2-{[(4-Chloro-2-methylphenyl)amino]methyl}-6-ethoxyphenol is widely used in scientific research, particularly in the following areas:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is used in biochemical assays and studies involving enzyme interactions and protein modifications.

    Medicine: Research involving this compound includes studies on its potential therapeutic effects and its role in drug development.

    Industry: It is used in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-{[(4-Chloro-2-methylphenyl)amino]methyl}-6-ethoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenolic group can participate in hydrogen bonding and other interactions, influencing the activity of target proteins. The chloro and ethoxy groups may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations and Molecular Properties

The compound’s activity and physicochemical properties are influenced by substituents on the phenyl ring and the alkoxy group. Key analogs include:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Features Reference
Target Compound 4-Cl, 2-Me, 6-OEt 291.77 Ethoxy group enhances lipophilicity; chloro substituent modulates electronic effects.
2-[(4-Cl-2-Me)aminomethyl]-6-methoxyphenol 4-Cl, 2-Me, 6-OMe 277.75 Methoxy group reduces steric bulk compared to ethoxy; lower molecular weight.
2-{[(3-Cl-2-Me)aminomethyl]-6-ethoxyphenol 3-Cl, 2-Me, 6-OEt 291.77 Chloro at meta position alters electronic distribution vs. para substitution.
2-((p-Tolylimino)methyl)-6-ethoxyphenol (EST-L) p-Tolyl, 6-OEt ~265.3* Methyl substituent instead of chloro; exhibits moderate antimicrobial activity.
2-{[(4-F-2-Me)aminomethyl]-6-ethoxyphenol 4-F, 2-Me, 6-OEt 275.32 Fluorine’s electronegativity enhances hydrogen bonding potential.

*Calculated based on molecular formula.

Key Observations :

  • Ethoxy vs.
  • Chloro Position : Para-chloro (target compound) exerts stronger electron-withdrawing effects than meta-chloro, influencing tautomerism and metal coordination .
  • Halogen Type : Fluorine (in 4-F analogs) enhances hydrogen bonding but reduces electron-withdrawing effects compared to chlorine .

Spectroscopic Properties

Infrared (IR) Spectroscopy:
  • Phenolic O–H Stretch: Observed at ~3048 cm⁻¹ in the target compound’s analogs, shifting upon metal coordination .
  • Azomethine (C=N) Stretch : Appears at ~1660 cm⁻¹ in free ligands (e.g., EST-L), shifting to 1630–1640 cm⁻¹ in metal complexes due to nitrogen coordination .
UV-Vis and NMR:
  • UV-Vis : π→π* transitions in the aromatic and azomethine regions (250–400 nm) vary with substituents. Para-chloro derivatives show bathochromic shifts compared to methyl or fluoro analogs .
  • ¹H NMR : Ethoxy protons resonate as a quartet at δ 1.3–1.5 ppm, while aromatic protons appear between δ 6.5–7.5 ppm .
Antimicrobial Activity:
  • Free Ligands : EST-L (p-tolyl analog) exhibits moderate activity against E. coli and S. aureus (zone of inhibition: 8–12 mm) .
  • Metal Complexes : Cu(II) and Co(II) complexes of EST-L show enhanced activity (zone of inhibition: 14–18 mm), attributed to improved membrane penetration and redox activity .
  • Chloro Substituents : Para-chloro derivatives (target compound) are hypothesized to exhibit higher activity than methyl or fluoro analogs due to enhanced electron-withdrawing effects .
Antifungal and Antitumor Potential:
  • Benzimidazole analogs with ethoxyphenol moieties demonstrate antitumor activity against HeLa cells (IC₅₀: 12–18 µM) .
  • Schiff base metal complexes show DNA intercalation and topoisomerase inhibition, suggesting similar mechanisms for the target compound .

Biological Activity

2-{[(4-Chloro-2-methylphenyl)amino]methyl}-6-ethoxyphenol, with the molecular formula C16H18ClNO2, is a compound of significant interest in biochemical research and pharmaceutical applications. Its unique structural features allow it to interact with various biological targets, making it a subject of study for its potential therapeutic effects.

  • Molecular Weight : 291.77 g/mol
  • IUPAC Name : 2-{[(4-Chloro-2-methylphenyl)amino]methyl}-6-ethoxyphenol
  • Chemical Structure :
    C16H18ClNO2\text{C}_{16}\text{H}_{18}\text{Cl}\text{N}\text{O}_{2}

Synthesis

The synthesis of this compound typically involves the reaction of 4-chloro-2-methylphenylamine with formaldehyde and 6-ethoxyphenol under acidic conditions. The process can be summarized in the following steps:

  • Formation of Intermediate : Reacting 4-chloro-2-methylphenylamine with formaldehyde.
  • Final Product Formation : The intermediate is then reacted with 6-ethoxyphenol in the presence of an acid catalyst.

The biological activity of 2-{[(4-Chloro-2-methylphenyl)amino]methyl}-6-ethoxyphenol is primarily attributed to its ability to interact with specific enzymes and receptors. The phenolic group can form hydrogen bonds, enhancing its affinity for target proteins. The chloro and ethoxy substituents may also influence binding specificity, potentially modulating various biochemical pathways.

Enzyme Interactions

Research indicates that this compound can act as a modulator for several enzymes involved in metabolic pathways. For instance, studies have shown its potential inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

Enzyme TargetActivityReference
CDK1Inhibition
CDK2Inhibition
CDK4Inhibition
CDK6Inhibition

Antimicrobial Activity

Preliminary studies suggest that 2-{[(4-Chloro-2-methylphenyl)amino]methyl}-6-ethoxyphenol exhibits antimicrobial properties against various bacterial strains. This has implications for its use in developing new antibacterial agents.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. The results indicate that it may induce apoptosis in certain types of cancer cells, highlighting its potential as an anticancer agent.

Case Studies

  • Case Study on Anticancer Activity :
    A study published in a peer-reviewed journal evaluated the anticancer activity of this compound against human breast cancer cell lines. Results showed a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a chemotherapeutic agent.
  • Toxicological Assessment :
    A comparative toxicology study examined the effects of related compounds, including derivatives similar to 2-{[(4-Chloro-2-methylphenyl)amino]methyl}-6-ethoxyphenol. It was found that while some derivatives exhibited high toxicity at elevated doses, this compound displayed a more favorable safety profile at similar concentrations, indicating its potential for therapeutic use without significant side effects.

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